2-(4-(Isopropylthio)phenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
Description
The compound 2-(4-(Isopropylthio)phenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a structurally complex molecule featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with pyrazine, alongside an isopropylthio-phenyl group attached to the ethanone core.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-16(2)31-19-7-5-17(6-8-19)13-22(29)28-11-3-4-18(15-28)12-21-26-23(27-30-21)20-14-24-9-10-25-20/h5-10,14,16,18H,3-4,11-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNHKBYBNWGFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Isopropylthio)phenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 381.5 g/mol. The compound features a complex structure that includes an isopropylthio group, a pyrazinyl moiety, and a piperidine ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5OS |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 2034373-47-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act on specific enzymes or receptors involved in inflammatory pathways and possibly exhibit anti-cancer properties through modulation of signaling pathways.
Anti-inflammatory Activity
Research indicates that compounds with similar structural features often exhibit significant anti-inflammatory properties. For instance, derivatives of thiazole and phenyl groups have shown strong inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The presence of the isopropylthio group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
Anticancer Potential
The pyrazinyl and oxadiazole components are known to contribute to anticancer activity. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, pyrazole derivatives have been shown to target specific kinases involved in tumor growth .
Case Studies
- In Vitro Studies :
- A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, revealing IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- In Vivo Studies :
- Animal models treated with structurally related compounds exhibited reduced tumor growth rates compared to controls. These studies often assess tumor volume reduction and survival rates as primary endpoints.
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications in the substituents on the phenyl and pyrazinyl rings can significantly influence the biological activity of the compound. For instance:
- Substituent Positioning : The position of halogens or alkyl groups can enhance or diminish inhibitory activities against COX enzymes.
- Functional Group Variation : Variations in the oxadiazole moiety can lead to differences in anticancer efficacy, highlighting the importance of precise chemical modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine- and Tetrazole-Containing Ethanones
The compound 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) shares the ethanone core but substitutes the piperidine and oxadiazole groups with piperazine and tetrazole rings. Its synthesis involves condensation reactions confirmed by FT-IR, NMR, and mass spectrometry . Unlike the target compound, 13a lacks sulfur-based substituents (e.g., isopropylthio), which may reduce lipophilicity and alter metabolic stability.
Chlorophenyl-Substituted Piperidine Derivatives
Patented compounds such as 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone feature a chlorophenyl group instead of isopropylthio-phenyl.
Heterocyclic Modifications in Ethanone Derivatives
Compounds like 2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-methyl-2-benzofuranyl)ethanone () replace the oxadiazole-pyrazine system with triazole and benzofuran groups. Such substitutions may alter solubility and bioavailability due to differences in hydrogen-bonding capacity and steric hindrance .
Key Comparative Data
Table 1: Structural and Functional Comparison of Target Compound and Analogues
*Calculated using ChemDraw or similar tools; †Predicted via computational models.
Implications of Structural Differences
- Bioactivity : The oxadiazole-pyrazine system in the target compound may enhance interactions with nucleotide-binding domains (e.g., kinases) compared to tetrazole or triazole derivatives .
- Solubility and ADME : The isopropylthio-phenyl group likely increases logP, reducing aqueous solubility but improving membrane permeability relative to polar substituents like tetrazoles .
Research Findings and Limitations
While direct data for the target compound are lacking, comparisons suggest:
Synthesis : Multistep routes involving oxadiazole ring formation and piperidine functionalization are probable, akin to methods in and .
Spectral Characterization : FT-IR and NMR (e.g., 1H, 13C, HSQC) would be critical for verifying its structure, as demonstrated for analogue 13a .
Lumping Strategy: Organic compounds with similar backbones (e.g., ethanone-heterocycle systems) may be grouped for predictive modeling of reactivity or toxicity, as noted in .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?
- Answer: Synthesis requires multi-step protocols with precise control of temperature (e.g., 60–90°C), inert atmospheres, and catalysts like palladium or bases (e.g., NaH). Critical steps include coupling the pyrazine-oxadiazole moiety to the piperidine ring and introducing the isopropylthio group. Solvent selection (e.g., DMF, dichloromethane) impacts reaction efficiency, while purification via column chromatography or recrystallization ensures purity. Monitoring with TLC or HPLC is essential to isolate intermediates .
Q. Which analytical techniques are most suitable for characterizing intermediates and the final product?
- Answer:
- NMR spectroscopy (¹H/¹³C) confirms structural integrity and regiochemistry, particularly for the oxadiazole and piperidine groups.
- HPLC (>95% purity thresholds) and mass spectrometry (HRMS) validate molecular weight and isotopic patterns.
- X-ray crystallography resolves 3D conformation, critical for understanding steric interactions in biological assays .
Q. What structural features of this compound suggest potential biological activity?
- Answer: The pyrazine-oxadiazole core may act as a bioisostere for nucleotide-binding domains, while the isopropylthio group enhances lipophilicity for membrane penetration. The piperidine ring provides conformational flexibility, enabling interactions with enzymes (e.g., kinases) or receptors. Comparative studies with analogs indicate the pyrazine moiety is critical for target affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify pharmacophoric elements driving target engagement?
- Answer:
- Step 1: Synthesize analogs with modifications to the oxadiazole (e.g., substitution at position 3), pyrazine (e.g., methyl/pyridyl variants), or isopropylthio groups.
- Step 2: Test in vitro binding (e.g., fluorescence polarization) and functional assays (e.g., enzyme inhibition).
- Step 3: Use molecular docking (e.g., AutoDock Vina) to correlate activity with steric/electronic features. For example, oxadiazole derivatives with electron-withdrawing groups may enhance π-stacking in hydrophobic pockets .
Q. What strategies resolve contradictions between in vitro potency and cellular activity data?
- Answer: Discrepancies may arise from poor solubility, efflux pumps, or off-target effects. Mitigation strategies:
- Solubility: Use PEG-based formulations or prodrug approaches (e.g., esterification).
- Cellular permeability: Measure logP/logD and apply artificial membrane assays (PAMPA).
- Counter-screening: Test against cytochrome P450 isoforms (e.g., CYP3A4) to rule out metabolic interference .
Q. How can early-stage pharmacokinetic (PK) properties be assessed to prioritize lead candidates?
- Answer:
- Microsomal stability assays (human/rodent liver microsomes) predict metabolic clearance.
- Plasma protein binding (equilibrium dialysis) impacts free drug availability.
- In silico tools (e.g., SwissADME) estimate bioavailability and blood-brain barrier penetration. For example, compounds with cLogP <3 and TPSA <90 Ų often exhibit favorable PK .
Q. What computational methods predict off-target interactions and toxicity risks?
- Answer:
- Pharmacophore screening against databases like ChEMBL identifies potential off-targets (e.g., GPCRs, ion channels).
- ToxCast/Tox21 assays evaluate endocrine disruption or genotoxicity.
- Molecular dynamics simulations assess binding stability to primary targets (e.g., FLAP inhibitors) versus secondary targets .
Q. How can in vivo models be designed to evaluate efficacy and toxicity in disease-relevant contexts?
- Answer:
- Dose-ranging studies: Use murine models (e.g., LPS-induced inflammation) with staggered dosing (1–50 mg/kg) to establish EC₅₀ and MTD.
- Biomarker analysis: Measure LTB4 levels (ELISA) in blood or tissue homogenates.
- Histopathology: Assess liver/kidney toxicity post-treatment. Cross-validate results with ex vivo human whole-blood assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
